molecular formula C23H22N4O5 B2570314 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898417-02-2

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2570314
CAS No.: 898417-02-2
M. Wt: 434.452
InChI Key: ZSJUETKXLNTFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide (CAS 898458-86-1) is a synthetic small molecule built around the 3,4-dihydroisoquinoline scaffold . This privileged structure is prevalent in numerous natural products and is recognized for its significant potential in medicinal and agrochemical research . The 3,4-dihydroisoquinoline core is synthetically versatile and known to confer various biological activities, making derivatives of this scaffold a valuable starting point for the development of new active agents . While the specific biological data for this compound is not fully established, structurally similar compounds featuring the 3,4-dihydroisoquinolin-2(1H)-yl group linked to an oxalamide side chain are actively investigated in chemical biology and drug discovery . The incorporation of the furan and 2-nitrophenyl substituents in this molecule offers a distinct chemical space for exploring structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for screening in high-throughput assays to identify new therapeutic or agrochemical leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUETKXLNTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, starting from the preparation of the 3,4-dihydroisoquinoline intermediate. This is followed by the introduction of the furan-2-yl ethyl group via electrophilic substitution or nucleophilic addition. The final step typically involves the coupling of the nitrophenyl oxalamide through peptide coupling reagents like DCC (dicyclohexylcarbodiimide).

  • Industrial Production Methods: Although large-scale industrial production is uncommon, potential methods include optimized flow chemistry techniques to ensure higher yields and purity. Scaling up requires precise control of reaction conditions to avoid by-products and achieve consistency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.

    • Reduction: The nitrophenyl group is susceptible to reduction, potentially altering its electronic properties and reactivity.

    • Substitution: Electrophilic aromatic substitution reactions are possible on the phenyl and isoquinoline rings, facilitated by appropriate conditions and catalysts.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are typical.

  • Major Products: Reaction products will vary widely, with possible products including oxidized or reduced derivatives, and substituted isoquinolines or furans.

Scientific Research Applications

  • Chemistry: As a versatile molecule, it serves as a building block for creating new materials or as a ligand in metal-catalyzed reactions.

  • Biology: Its structural motifs can interact with biological macromolecules, making it useful in studying enzyme interactions or as a potential drug candidate.

  • Medicine: Due to its complex structure, it holds potential for pharmaceutical research, particularly for its nitrophenyl and isoquinoline groups which are common in medicinal chemistry.

  • Industry: In material science, it could be explored for developing novel polymers or as a precursor in organic electronics.

5. Mechanism of Action: While specific mechanistic details would depend on the exact application, generally:

  • Molecular Targets: The compound likely interacts with enzymes or receptors due to its diverse functional groups.

  • Pathways Involved: It may modulate signal transduction pathways by binding to specific protein sites or interfering with cellular metabolites, depending on its intended use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structure combines a dihydroisoquinoline-furan hybrid with a nitro-substituted oxalamide. Key comparisons with structurally related oxalamides and dihydroisoquinoline derivatives are summarized below:

Table 1: Physicochemical Comparison of Oxalamide Derivatives

Compound Molecular Formula M.P. (°C) Yield (%) Key Features References
Target Compound C₂₃H₂₂N₄O₆ (hypothetical) N/A N/A Dihydroisoquinoline, furan, nitro -
S336 (Umami agonist) C₁₉H₂₁N₃O₄ N/A N/A 2,4-Dimethoxybenzyl, pyridin-2-yl
N1,N2-bis(2-nitrophenyl)oxalamide C₁₄H₁₀N₄O₆ N/A N/A Dual nitro groups, strong H-bonding
VM-3 (Biphenyl carboxamide) C₂₄H₂₂N₂O₅ 135–137 51.08 Biphenyl core, methyl substituents
4g (Dihydroisoquinoline derivative) C₂₇H₂₇N₃O₄ 82 78 Benzylcarbamate, dihydroisoquinoline

Key Observations :

  • The dihydroisoquinoline-furan hybrid differs from VM-3’s biphenyl carboxamide, which has higher thermal stability (m.p. 135–137°C) .
  • Compound 4g (from ) shares the dihydroisoquinoline motif but lacks the oxalamide nitro group, resulting in a lower melting point (82°C) .

Key Observations :

  • CYP Inhibition : S5456 shows moderate CYP3A4 inhibition (51% at 10 µM), suggesting that nitro-containing oxalamides (like the target compound) may require metabolic stability testing .
  • Safety: The FAO/WHO established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for structurally related oxalamides, indicating a high margin of safety for the target compound if metabolized similarly .
  • Thermodynamics : N1,N2-bis(2-nitrophenyl)oxalamide exhibits strong intramolecular hydrogen bonding (ΔH° = +12.4 kJ/mol, ΔS° = +48 J/mol·K), which may reduce solubility compared to the target compound’s mixed substituents .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound classified as an oxalamide. Its unique structure, featuring a dihydroisoquinoline moiety, a furan ring, and a nitrophenyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22N4O5
  • Molecular Weight : Approximately 434.45 g/mol
  • InChI : A unique identifier that represents the compound's chemical structure.

The structural complexity of this compound contributes to its potential interactions with biological targets. The presence of multiple functional groups allows for hydrogen bonding and π-π interactions, which are crucial for biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Key mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may act as an enzyme inhibitor.
  • Receptor Modulation : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit promising biological activities. For instance:

CompoundActivityIC50 (μM)Reference
F8-S43SARS-CoV-2 M pro inhibitor8.08
F8-S43-S1Loss of activity due to structural modificationN.T.

The above table summarizes findings from studies on related compounds that suggest potential antiviral activity against SARS-CoV-2.

Cytotoxicity

Research indicates that compounds in this class generally exhibit low cytotoxicity. For example, certain derivatives have shown CC50 values greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of similar oxalamide derivatives demonstrated significant inhibition of viral replication in cell cultures. The mechanism involved disruption of viral protease activity, which is critical for viral maturation and replication.

Case Study 2: Neuroprotective Effects

Another investigation into related compounds highlighted neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Question: What are the key steps for synthesizing this compound, and how can purity be optimized during synthesis?

Methodological Answer:
Synthesis typically involves coupling the dihydroisoquinoline and furan-containing precursor with the 2-nitrophenyloxalamide moiety via amidation or nucleophilic substitution. To optimize purity:

  • Use Schlenk techniques to exclude moisture, as hydrolysis of intermediates may occur .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol or acetone to remove unreacted starting materials .
  • Monitor reaction progress using TLC (Rf ~0.3–0.4) and confirm purity via HPLC (>95% purity threshold) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm amide C=O stretches (~1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve dihydroisoquinoline protons (δ 2.8–3.5 ppm, multiplet) and furan protons (δ 6.3–7.4 ppm). NOESY can confirm spatial proximity of the nitro group and furan .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~456.4 Da) .

Advanced Question: How can conflicting crystallographic and computational data about molecular conformation be resolved?

Methodological Answer:

  • Perform single-crystal X-ray diffraction to determine the solid-state conformation, noting torsion angles between the furan and dihydroisoquinoline groups .
  • Compare with DFT calculations (B3LYP/6-31G* basis set) to model gas-phase geometry. Discrepancies often arise from crystal packing forces (e.g., hydrogen bonding with the nitro group) .
  • Validate using molecular dynamics simulations in explicit solvent to assess conformational flexibility .

Advanced Question: What experimental strategies mitigate side reactions during oxidation of the dihydroisoquinoline moiety?

Methodological Answer:

  • Use controlled oxidation agents (e.g., MnO₂ or DDQ in anhydrous dichloromethane) to avoid over-oxidation of the furan ring .
  • Monitor reaction temperature (<0°C) to suppress nitro group reduction, which competes with oxidation .
  • Quench intermediates with Na₂S₂O₃ to stabilize reactive species and isolate products via liquid-liquid extraction (CH₂Cl₂/H₂O) .

Basic Question: How is the biological activity of this compound evaluated in vitro?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .
  • Enzyme inhibition : Screen against target kinases (e.g., EGFR) using fluorescence polarization assays, normalizing activity to controls .
  • Solubility optimization : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS (pH 7.4) to avoid precipitation .

Advanced Question: How should researchers address contradictory results in SAR studies involving the nitro group?

Methodological Answer:

  • Systematic substitution : Synthesize analogs replacing the nitro group with -CF₃, -CN, or -OMe to isolate electronic vs. steric effects .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • Electrostatic potential maps : Generate via computational tools (e.g., Gaussian) to correlate nitro group orientation with receptor binding .

Advanced Question: What methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Hydrolysis of the oxalamide bond is a common pathway .
  • Light exposure testing : Use ICH Q1B guidelines to assess photostability; nitro groups often require amber vials .
  • Plasma stability : Incubate with mouse/human plasma (1–4 hours) and quantify parent compound loss using UPLC .

Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP (<5), TPSA (>60 Ų), and avoid PAINS substructures .
  • CYP450 inhibition : Screen via molecular docking (AutoDock Vina) against CYP3A4 and CYP2D6 to reduce metabolic liability .
  • Permeability assays : Employ Caco-2 cell monolayers or PAMPA to correlate computed membrane permeability with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.